5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride

説明

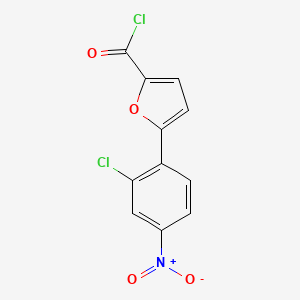

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl2NO4 and a molecular weight of 286.07 g/mol . . This compound is notable for its unique structure, which includes a furan ring substituted with a 2-chloro-4-nitrophenyl group and a carbonyl chloride group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid+SOCl2→5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride+SO2+HCl

This method is efficient and commonly used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the process.

化学反応の分析

Types of Reactions

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Coupling Reactions: Palladium catalysts and boronic acids under basic conditions.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Biaryl Compounds: Formed from coupling reactions.

科学的研究の応用

Organic Synthesis

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution: The carbonyl chloride group can react with nucleophiles to form amides or esters.

- Reduction Reactions: The nitro group can be reduced to an amino group, potentially altering the compound's biological activity.

- Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively. Notable applications include:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For instance, studies have reported a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 3.125 μg/mL |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Staphylococcus aureus | 12.5 μg/mL |

Material Science

In material science, this compound is utilized for the preparation of advanced materials and polymers. Its unique functional groups contribute to the formation of materials with desirable properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug discovery and development:

- A study published in Molecules demonstrated that derivatives of furan compounds, including this chlorinated nitrophenyl derivative, exhibited notable anti-cancer activity against various cancer cell lines .

- Another research article indicated the compound's effectiveness in modifying existing drugs to enhance their therapeutic profiles .

作用機序

The mechanism of action of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride depends on its chemical reactivity. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can be harnessed in drug development to create compounds that target specific proteins or enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .

類似化合物との比較

Similar Compounds

Comparison

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group on the furan ring. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. For example, 5-(4-Chloro-2-nitrophenyl)-2-furoic acid lacks the carbonyl chloride group, which limits its reactivity in nucleophilic substitution reactions. Similarly, 5-Nitro-2-furoyl chloride does not have the chloro substituent, affecting its overall chemical behavior and applications.

生物活性

5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₅Cl₂NO₄, with a molecular weight of approximately 286.07 g/mol. The compound features a furan ring substituted with both a carbonyl chloride group and a 2-chloro-4-nitrophenyl moiety. These structural elements contribute to its unique reactivity and potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Reactivity

The presence of the carbonyl chloride group in this compound allows it to engage in nucleophilic reactions, forming covalent bonds with various biomolecules such as enzymes and proteins. This reactivity can lead to modifications in enzyme activity or protein function, making it a valuable tool in biochemical research.

Cellular Effects

Research indicates that this compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses. Additionally, it has been shown to interact with transcription factors, thereby modulating the expression of target genes .

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation depending on the context.

- Gene Expression Modulation : By interacting with DNA or transcription factors, it can induce changes in gene expression patterns that affect various cellular functions .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

Antimicrobial Properties

The compound has shown promising results in preliminary antimicrobial assays. Its activity against Gram-positive and Gram-negative bacteria suggests potential therapeutic applications in treating bacterial infections. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results highlight the compound's potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against lung carcinoma (A549) cells showing IC50 values indicative of moderate to high cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | <10 |

| Wi38 (Normal Lung Cells) | >20 |

These findings suggest that this compound may be developed further for cancer therapeutic applications .

Case Studies

Several studies have investigated the biological activities of related compounds within the furan class, establishing structure-activity relationships (SARs). For instance:

- A study on furan-derived chalcones indicated that modifications on the phenyl ring significantly enhance anticancer activity against A549 cells.

- Another investigation focused on the synthesis of novel derivatives showed improved antibacterial activity when electron-withdrawing groups were present on the aromatic ring .

特性

IUPAC Name |

5-(2-chloro-4-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2NO4/c12-8-5-6(14(16)17)1-2-7(8)9-3-4-10(18-9)11(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYBZIOLAXUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403658 | |

| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380594-11-6 | |

| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。